2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole
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Overview
Description
2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with salicylaldehyde in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced to the compound, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused ring systems that combine chromene and imidazole moieties, such as:
- 2-Phenyl-3,4-dihydrochromeno[3,4-d]thiazole
- 2-Phenyl-3,4-dihydrochromeno[3,4-d]oxazole
Uniqueness
What sets 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole apart is its specific structure, which can impart unique biological activities and chemical properties. Its fused ring system provides a rigid framework that can interact with biological targets in a distinct manner compared to other similar compounds .
Properties
CAS No. |
35371-17-6 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-phenyl-3,4-dihydrochromeno[3,4-d]imidazole |
InChI |
InChI=1S/C16H12N2O/c1-2-6-11(7-3-1)16-17-13-10-19-14-9-5-4-8-12(14)15(13)18-16/h1-9H,10H2,(H,17,18) |
InChI Key |
SSXOBHVPXFRLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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